molecular formula C12H10N2O3S B1212637 4-Isothiocyanatobenzoyl-DL-homoserine lactone CAS No. 58394-58-4

4-Isothiocyanatobenzoyl-DL-homoserine lactone

Cat. No.: B1212637
CAS No.: 58394-58-4
M. Wt: 262.29 g/mol
InChI Key: WWUPAVIAPDIGCZ-UHFFFAOYSA-N
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Description

4-Isothiocyanatobenzoyl-DL-homoserine lactone is a chemical compound with the molecular formula C12H10N2O3S and a molecular weight of 262.28 g/mol . It is a derivative of homoserine lactone, which is a key signaling molecule in bacterial quorum sensing. The compound features an isothiocyanate group attached to a benzoyl moiety, which is further linked to a homoserine lactone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isothiocyanatobenzoyl-DL-homoserine lactone typically involves the following steps:

    Formation of Benzoyl Chloride Intermediate: Benzoyl chloride is reacted with potassium thiocyanate to form benzoyl isothiocyanate.

    Coupling with Homoserine Lactone: The benzoyl isothiocyanate is then coupled with DL-homoserine lactone under basic conditions to yield the final product.

The reaction conditions generally involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Isothiocyanatobenzoyl-DL-homoserine lactone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines or alcohols to form thiourea or thiocarbamate derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo these reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in organic solvents like dichloromethane or ethanol.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Thiourea or thiocarbamate derivatives.

    Hydrolysis: Corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

4-Isothiocyanatobenzoyl-DL-homoserine lactone has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its role in bacterial quorum sensing and its potential to inhibit bacterial communication.

    Medicine: Research is ongoing to explore its potential as an antimicrobial agent.

    Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Isothiocyanatobenzoyl-DL-homoserine lactone involves its interaction with bacterial quorum sensing pathways. The isothiocyanate group can react with nucleophilic sites on bacterial proteins, potentially disrupting their function and inhibiting bacterial communication. This can lead to a reduction in virulence and biofilm formation.

Comparison with Similar Compounds

Similar Compounds

  • N-Octanoyl-L-homoserine lactone
  • N-(3-Hydroxydodecanoyl)-DL-homoserine lactone
  • N-(3-Oxododecanoyl)-L-homoserine lactone
  • N-(3-Oxodecanoyl)-L-homoserine lactone
  • N-(3-Oxooctanoyl)-L-homoserine lactone

Uniqueness

4-Isothiocyanatobenzoyl-DL-homoserine lactone is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity compared to other homoserine lactone derivatives. This unique functional group allows for specific interactions with nucleophiles, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

4-isothiocyanato-N-(2-oxooxolan-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c15-11(14-10-5-6-17-12(10)16)8-1-3-9(4-2-8)13-7-18/h1-4,10H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUPAVIAPDIGCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1NC(=O)C2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58394-58-4
Record name 4-Isothiocyanatobenzoyl-DL-homoserine lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058394584
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Record name IBHL
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Record name 58394-58-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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